molecular formula C17H15Cl2N3O4 B2897849 4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid CAS No. 478246-62-7

4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid

Cat. No. B2897849
CAS RN: 478246-62-7
M. Wt: 396.22
InChI Key: JDDUDCWEOXQHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid” is a chemical compound with the molecular formula C17H15Cl2N3O4 . It is also known as "Benzoic acid, 4-[4-(3,4-dichlorophenyl)-1-piperazinyl]-3-nitro-" .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes “4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid”, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a piperazine ring, which is further substituted with a 3,4-dichlorophenyl group . The nitro group is attached to the benzoic acid ring .

Scientific Research Applications

Synthesis Methods

Several studies have focused on the synthesis of compounds related to 4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid, highlighting the methods and conditions for their preparation. For instance, research has described the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, through processes involving alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, achieving total yields of 48.2% to 53.3% (Quan, 2006); (Li Ning-wei, 2006).

Antimicrobial Activities

Research on novel 1,2,4-triazole derivatives, synthesized from various primary amines, has shown that some compounds exhibit good or moderate antimicrobial activities against tested microorganisms. This suggests the potential of structurally similar compounds for therapeutic applications (Bektaş et al., 2007).

Chemical Reactions and Interactions

A study on the reaction of 4,6-dichloro-5-nitrobenzofuroxan with aromatic amines and nitrogen-containing heterocycles revealed that piperazine can undergo arylation to give a compound with two benzofuroxan fragments, indicating the chemical reactivity and potential applications of piperazine derivatives in synthesizing complex organic molecules (Gibadullina et al., 2012).

Crystal Structure

The crystal structure of 1-(3-chlorophenyl)piperazin-1-ium picrate–picric acid was determined, providing insights into the molecular and supramolecular structure of piperazine derivatives. Understanding the crystal structure is crucial for the development of pharmaceuticals and materials science applications (Kavitha et al., 2014).

properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O4/c18-13-3-2-12(10-14(13)19)20-5-7-21(8-6-20)15-4-1-11(17(23)24)9-16(15)22(25)26/h1-4,9-10H,5-8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDUDCWEOXQHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid

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